(R)-2-bromo-4,4-dimethylpentanoic acid
Description
(R)-2-Bromo-4,4-dimethylpentanoic acid is a chiral carboxylic acid derivative characterized by a bromine atom at the 2-position and two methyl groups at the 4-position of the pentanoic acid backbone. The R-configuration at the stereogenic center (C2) imparts distinct reactivity and stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. Its bromine substituent acts as a leaving group, enabling nucleophilic substitution or elimination reactions, while the 4,4-dimethyl groups introduce steric hindrance, influencing reaction pathways and selectivity.
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
(2R)-2-bromo-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
GOYVVWSDPGPIQG-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)Br |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (R)-2-bromo-4,4-dimethylpentanoic acid, highlighting differences in functional groups, physical properties, and reactivity:
Key Observations:
Functional Group Impact: Bromine in the target compound enhances electrophilicity at C2, contrasting with amino analogs (e.g., 3-amino-4,4-dimethylpentanoic acid), which exhibit nucleophilic character . The lactone derivative (2-bromo-4,4-dimethyl-4-butyrolactone) demonstrates how ring formation alters reactivity compared to linear carboxylic acids .
Chirality at C2 in the target compound contrasts with non-chiral analogs (e.g., 3-amino-4,4-dimethylpentanoic acid hydrate), emphasizing its utility in enantioselective synthesis.
Synthetic Applications: Brominated analogs (e.g., 2-bromo-4-fluoro-3-methylpentanoic acid) are intermediates in amino acid synthesis (e.g., 4-fluoroisoleucine via ammonolysis) . Amino derivatives (e.g., (2S)-2-amino-4,4-dimethylpentanoic acid) are precursors for peptides or β-lactam antibiotics, as seen in pharmacopeial compounds .
Research Findings and Challenges
- Unexpected Reactivity: Attempts to synthesize fluorinated amino acids (e.g., 3-fluoroisoleucine) yielded bromo-lactone byproducts, underscoring the complexity of bromine-mediated reactions and the need for controlled conditions .
- Analytical Characterization: Elemental analysis, NMR, and IR spectroscopy are critical for verifying structures of brominated and amino analogs, as demonstrated in studies of 2-bromo-4-fluoro-3-methylpentanoic acid .
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